molecular formula C18H24N2O2 B395344 4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one

4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one

Cat. No. B395344
M. Wt: 300.4g/mol
InChI Key: YAPYNCGECVXNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one is an aromatic ketone.

Scientific Research Applications

Structural and Chemical Analysis

  • NMR Spectroscopy and Crystal Structure

    Investigations using 1H and 13C NMR spectroscopy and single-crystal X-ray analysis have provided insights into the structural aspects of pyrazolone derivatives, revealing details about tautomeric structures and intramolecular hydrogen bonding (Holzer et al., 2003).

  • Crystal Structure of Derivatives

    The crystal structure of various pyrazolone based Schiff base ligands and their copper complexes has been analyzed, contributing to the understanding of their molecular geometry and potential applications in DNA binding studies (Jadeja et al., 2012).

Biological Applications

  • Cytotoxic and Antimicrobial Activity

    Pyrazolone derivatives have been screened for their cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts, showing promising results in medical applications (Asegbeloyin et al., 2014).

  • Antioxidant and Anti-inflammatory Activity

    Certain derivatives of pyrazolone have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, demonstrating significant biological activity profiles (Sudha et al., 2021).

  • Antimicrobial Properties

    Schiff base compounds derived from pyrazolone have been tested for their antibacterial activities, showing effectiveness against various bacteria (Liu et al., 2012).

properties

Product Name

4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one

Molecular Formula

C18H24N2O2

Molecular Weight

300.4g/mol

IUPAC Name

4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C18H24N2O2/c1-3-4-5-6-10-13-20-18(22)16(14(2)19-20)17(21)15-11-8-7-9-12-15/h7-9,11-12,16H,3-6,10,13H2,1-2H3

InChI Key

YAPYNCGECVXNED-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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